molecular formula C13H11FN2O2 B8530765 Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Cat. No. B8530765
M. Wt: 246.24 g/mol
InChI Key: VMDDLIHKHDRNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-16-12(9)15/h2-7H,1H3,(H2,15,16)

InChI Key

VMDDLIHKHDRNSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromopyridin-2-amine (5 g, 28.9 mmol) in 500 mL round bottom flask was added (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (7.44 g, 37.6 mmol), PdCl2(dppf)-DCM (2.115 g, 2.89 mmol), DME (108 mL) and 2M Na2CO3 solution (36.1 mL). The reaction mixture was heated in an oil bath at 110° C. for 4 h. The reaction mixture was diluted with EtOAc and washed with water three times, dried over Na2SO4, filtered and concentrated. The crude product was purified by flash chromatography eluting with 0-100% of EtOAc (containing 10% of MeOH)/heptane yielding 5.6 g of methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate in 79% yield. LCMS (m/z): 247.1 (MH+), 0.50 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
2.115 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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